molecular formula C5H8O4 B052792 2-Hydroxy-4-oxopentanoic acid CAS No. 54031-97-9

2-Hydroxy-4-oxopentanoic acid

Cat. No.: B052792
CAS No.: 54031-97-9
M. Wt: 132.11 g/mol
InChI Key: QTSNVMMGKAPSRT-UHFFFAOYSA-N
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Description

2-Hydroxy-4-oxopentanoic acid, also known as 4-hydroxy-2-oxopentanoic acid, is a chemical compound with the molecular formula C5H8O4. It is a secondary alcohol and an alpha-keto acid. This compound is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase and is degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate .

Scientific Research Applications

2-Hydroxy-4-oxopentanoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-oxopentanoic acid can be synthesized through various methods. One common method involves the decarboxylation of 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase . Another method involves the reversible dehydration of 2-oxopent-4-enoate by 2-oxopent-4-enoate hydratase .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic processes due to their specificity and efficiency. The use of biocatalysts such as 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 2-oxopentanoic acid.

    Reduction: Reduction reactions can convert it to 2-hydroxy-4-pentanoic acid.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: 2-Oxopentanoic acid.

    Reduction: 2-Hydroxy-4-pentanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxovaleric acid
  • 4-Hydroxy-2-ketovaleric acid
  • 4-Hydroxy-2-oxovalerate

Comparison: 2-Hydroxy-4-oxopentanoic acid is unique due to its specific formation and degradation pathways. While similar compounds like 4-hydroxy-2-oxovaleric acid share some structural similarities, the specific enzymes involved in their metabolism and the resulting products can differ. This uniqueness makes this compound a valuable compound for studying specific metabolic pathways and reactions .

Properties

IUPAC Name

2-hydroxy-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNVMMGKAPSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435556
Record name 2-Hydroxy-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-4-oxopentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54031-97-9
Record name 2-Hydroxy-4-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54031-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-oxopentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name 2-Hydroxy-4-oxopentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions involving 2-(2-arylethyl)-2-hydroxy-4-oxopentanoic acid as a starting material for heterocycle synthesis?

A: 2-(2-Arylethyl)-2-hydroxy-4-oxopentanoic acid (1) serves as a versatile precursor for synthesizing various heterocyclic compounds. [, ]

  • Dehydration to furanones: Treatment of 1 with hydrochloric acid and acetic acid leads to dehydration, yielding 3-(2-arylethyl)-5-hydroxy-5-methyl-2(5H)-furanones (4). [, ]
  • Formation of pyridazin-3-ones: Both 1 and 4 readily react with hydrazine to produce pyridazin-3-ones (7), highlighting their utility in constructing six-membered nitrogen-containing heterocycles. [, ]
  • Further derivatization of pyridazin-3-ones: The synthesized pyridazin-3-ones (specifically 3-chloropyridazines, 11) can be further derivatized:
    • Reaction with semicarbazide yields s-triazolo[4,3-b]pyridazin-3-ones (12). [, ]
    • Treatment with sodium azide provides tetrazolo[1,5-b]pyridazines (15). [, ]
    • Reaction with phenylacetylhydrazine forms 3-benzyl-6-phenyl-8-(2-phenyl-ethyl)-s-triazolo[4,3-b]pyridazine (13) via the intermediate 14. Notably, 14 exhibits tautomeric equilibrium between enol-hydrazine and keto-hydrazine forms, as confirmed by 1H and 13C NMR spectroscopy. [, ]

Q2: What challenges were encountered during the synthesis of 3-alkoxy-pyridazines from 3-chloropyridazines?

A: Attempts to synthesize 3-alkoxy-pyridazines (18) by reacting 3-chloropyridazines (11) with sodium alkoxide did not yield the desired product. Instead, N-allyl compounds (17) were obtained, indicating a preference for N-alkylation over O-alkylation under these reaction conditions. [, ] This highlights the importance of carefully considering reaction conditions and potential side reactions when utilizing these compounds in synthesis.

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